molecular formula C4H7NO2S B1683167 L-Thioproline CAS No. 34592-47-7

L-Thioproline

Cat. No.: B1683167
CAS No.: 34592-47-7
M. Wt: 133.17 g/mol
InChI Key: DZLNHFMRPBPULJ-VKHMYHEASA-N
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Description

L-Thioproline, also known as ®-4-Thiazolidinecarboxylic acid, is a nonproteinogenic amino acid with the chemical formula C₄H₇NO₂S. It consists of a 1,3-thiazolidine ring substituted with a carboxylic acid group. This compound is synthesized by the reaction of formaldehyde and cysteine . Although it occurs naturally, it is quite rare .

Mechanism of Action

Target of Action

L-Thioproline, also known as thiazolidine-4-carboxylic acid, is a cyclic sulfur-containing analog of L-proline . It has been found to interact with Annexin A5 , a protein in humans that plays a role in the phospholipid binding process .

Mode of Action

It is known that the sulfur at the 4-position is critical for the utilization of this compound as a substrate . This suggests that the unique structure of this compound plays a significant role in its interaction with its targets .

Biochemical Pathways

This compound is involved in the metabolism of L-cysteine. The oxidation of this compound leads to L-cysteine formation in bacteria, plants, mammals, and protozoa . This conversion has been attributed to proline dehydrogenase and L-Δ1-pyrroline-5-carboxylate (P5C) reductase enzymes .

Pharmacokinetics

It is known that this compound is a small molecule, which typically allows for good absorption and distribution throughout the body .

Result of Action

The oxidation of this compound leads to the formation of L-cysteine . L-cysteine is an important amino acid that plays a role in protein synthesis, detoxification, and diverse metabolic functions. Therefore, the action of this compound can have significant molecular and cellular effects .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it has been found that this compound can serve as an efficient antioxidant protecting cells from oxidative stress . This suggests that the efficacy and stability of this compound can be influenced by the oxidative state of the environment .

Biochemical Analysis

Biochemical Properties

L-Thioproline plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. One notable interaction is with pyrroline-5-carboxylate reductase, an enzyme involved in proline biosynthesis . This compound can act as a substrate for this enzyme, leading to the formation of L-cysteine. Additionally, this compound forms coordination complexes with metals such as cobalt, which can affect its biochemical behavior .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been shown to protect human cells from oxidative stress by acting as an efficient antioxidant . This protective effect is particularly relevant in the context of degenerative diseases such as Alzheimer’s and Parkinson’s.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, influencing their function and stability. For instance, this compound can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity . Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins . These interactions contribute to its overall biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are influenced by various factors such as temperature and pH . Long-term studies have shown that this compound can have sustained effects on cellular function, although its efficacy may decrease over time due to degradation . These temporal effects are important considerations for its use in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as antioxidant protection and modulation of metabolic pathways . At high doses, it can exhibit toxic or adverse effects, including disruption of cellular function and induction of oxidative stress . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental and therapeutic settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the biosynthesis of proline and cysteine . It interacts with enzymes such as pyrroline-5-carboxylate reductase, which catalyzes the conversion of this compound to L-cysteine . This interaction affects metabolic flux and metabolite levels, contributing to its overall biochemical effects. Additionally, this compound can influence other metabolic pathways by modulating enzyme activity and gene expression .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, which facilitate its uptake and distribution . These interactions can affect its localization and accumulation within different cellular compartments. Understanding the transport and distribution of this compound is crucial for optimizing its therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can influence its activity and function. It is often localized to specific compartments or organelles, such as the mitochondria or endoplasmic reticulum . This localization is directed by targeting signals and post-translational modifications, which ensure that this compound reaches its functional destination . The subcellular localization of this compound is an important factor in its overall biochemical and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Thioproline is typically synthesized through the reaction of formaldehyde with cysteine. The process involves the condensation of these two compounds to form the thiazolidine ring structure . The reaction conditions usually require an aqueous medium and a controlled temperature to ensure the proper formation of the product .

Industrial Production Methods: In industrial settings, this compound can be produced by repeated crystallizations in distilled water to achieve high purity . The process involves the initial synthesis followed by purification steps to remove any impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: L-Thioproline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: this compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiol derivatives.

Comparison with Similar Compounds

L-Thioproline is unique due to its thiazolidine ring structure and its specific antioxidant properties. Similar compounds include:

    Proline: A naturally occurring amino acid with a pyrrolidine ring structure.

    Cysteine: An amino acid with a thiol group that can form similar condensation products with aldehydes.

    Thiazolidinecarboxylic acid: A compound with a similar ring structure but different substituents.

Compared to these compounds, this compound stands out due to its specific reactivity and applications in protecting cells from oxidative stress .

Properties

CAS No.

34592-47-7

Molecular Formula

C4H7NO2S

Molecular Weight

133.17 g/mol

IUPAC Name

(4R)-1,3-thiazolidin-3-ium-4-carboxylate

InChI

InChI=1S/C4H7NO2S/c6-4(7)3-1-8-2-5-3/h3,5H,1-2H2,(H,6,7)/t3-/m0/s1

InChI Key

DZLNHFMRPBPULJ-VKHMYHEASA-N

SMILES

C1C(NCS1)C(=O)O

Isomeric SMILES

C1[C@H]([NH2+]CS1)C(=O)[O-]

Canonical SMILES

C1C([NH2+]CS1)C(=O)[O-]

Appearance

Solid powder

Key on ui other cas no.

2756-91-4
34592-47-7
45521-09-3

Pictograms

Acute Toxic; Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Timonacic;  LThiazolidine4carboxylic acid;  T4C.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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